molecular formula C7H9FN2O B1449839 (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol CAS No. 2187435-36-3

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol

Cat. No.: B1449839
CAS No.: 2187435-36-3
M. Wt: 156.16 g/mol
InChI Key: BXNGHSPLAIBAGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol typically involves the following steps:

    Nitration: The starting material, 3-hydroxypyridine, undergoes nitration to introduce a nitro group at the 6th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group is converted to a fluorine atom through a fluorination reaction using reagents like Selectfluor.

    Methylation: The resulting compound is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation to introduce the hydroxymethyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atom enhances its binding affinity to target proteins, while the methylamino and hydroxymethyl groups contribute to its overall activity[6][6].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[6-fluoro-4-(methylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNGHSPLAIBAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254974
Record name 3-Pyridinemethanol, 6-fluoro-4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-36-3
Record name 3-Pyridinemethanol, 6-fluoro-4-(methylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 6-fluoro-4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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